molecular formula C12H12ClN5O B5596381 4-chloro-1,3-dimethyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

4-chloro-1,3-dimethyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B5596381
M. Wt: 277.71 g/mol
InChI Key: VMVFSGOVZCCLAB-VIZOYTHASA-N
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Description

Pyrazole derivatives, including the compound of interest, are known for their diverse biological activities and applications in medicinal chemistry. The structure of pyrazole-based compounds contributes to their reactivity and interaction with biological targets, making them valuable for drug development and chemical research.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of carbohydrazides and carbonylazides with various reagents to create heterocyclic compounds. These reactions can exhibit unexpected behaviors, leading to a variety of heterocyclic derivatives, as demonstrated by Aly et al. (2019) who synthesized new heterocyclic derivatives from 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines (Aly et al., 2019).

Molecular Structure Analysis

Karrouchi et al. (2020) characterized the crystal and molecular structure of a pyrazole-3-carbohydrazide derivative, providing insights into the optimized molecular structures, vibrational frequencies, and theoretical analysis of solvation energy and stability in solution (Karrouchi et al., 2020).

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and X-ray Crystal Structures : The synthesis and structural characterization of pyrazole-based ligands and their complexes with metals such as cadmium have been extensively studied. These studies include the preparation of ligands through condensation reactions and the formation of complexes that are structurally characterized by X-ray crystallography. These complexes exhibit interesting coordination geometries around the metal centers, facilitated by the ligands' ability to act as tetradentate donors. The structural analyses reveal supramolecular interactions that stabilize these complexes, showcasing their potential in coordination chemistry (Das et al., 2015).

Molecular Docking and In Vitro Screening : Novel pyridine and fused pyridine derivatives, including those based on carbohydrazide moieties, have been synthesized and assessed for biological activity. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins, suggesting their potential in drug design. Furthermore, they exhibited antimicrobial and antioxidant activity, highlighting their applicability in medicinal chemistry (Flefel et al., 2018).

Biological Evaluation

Antimicrobial and Antimycobacterial Activities : Derivatives of carbohydrazides have been synthesized and evaluated for their antimicrobial properties. These studies involve the synthesis of novel compounds and their subsequent screening against various microbial strains to assess their therapeutic potential. Such research endeavors contribute to the discovery of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Sidhaye et al., 2011).

Inhibition Studies and Molecular Docking : Certain pyrazole derivatives have been synthesized and characterized, followed by evaluations of their antidiabetic and antioxidant activities. These compounds have undergone in vitro assays to determine their efficacy in inhibiting enzymes relevant to diabetes management. Molecular docking studies further elucidate their mode of action, providing insights into how these molecules interact with biological targets and suggesting their potential as anti-diabetic agents (Karrouchi et al., 2020).

properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-8-10(13)11(18(2)17-8)12(19)16-15-7-9-5-3-4-6-14-9/h3-7H,1-2H3,(H,16,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVFSGOVZCCLAB-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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